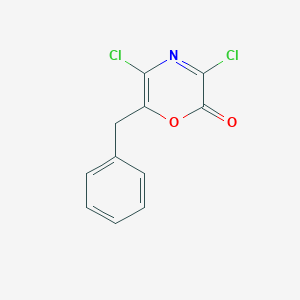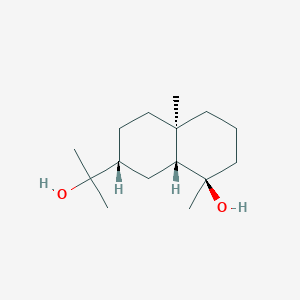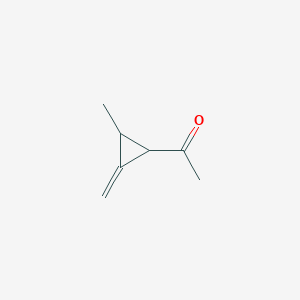
Methyl(2-methyl-3-methylenecyclopropyl) ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(2-methyl-3-methylenecyclopropyl) ketone, also known as MMCK, is a cyclic ketone that has gained attention in the scientific community for its potential applications in various fields. MMCK is a colorless liquid with a boiling point of 123-125°C and a molecular weight of 126.19 g/mol.
科学的研究の応用
Methyl(2-methyl-3-methylenecyclopropyl) ketone has been found to have potential applications in various scientific fields. In the pharmaceutical industry, Methyl(2-methyl-3-methylenecyclopropyl) ketone has been investigated for its potential as a drug intermediate for the synthesis of various drugs. Methyl(2-methyl-3-methylenecyclopropyl) ketone has also been found to have anti-tumor activity in vitro, making it a promising candidate for cancer treatment.
作用機序
The mechanism of action of Methyl(2-methyl-3-methylenecyclopropyl) ketone is not fully understood. However, it has been suggested that Methyl(2-methyl-3-methylenecyclopropyl) ketone may inhibit the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. Methyl(2-methyl-3-methylenecyclopropyl) ketone may also inhibit the activity of enzymes that are involved in cancer cell growth.
生化学的および生理学的効果
Methyl(2-methyl-3-methylenecyclopropyl) ketone has been found to have both biochemical and physiological effects. In vitro studies have shown that Methyl(2-methyl-3-methylenecyclopropyl) ketone can inhibit the growth of various cancer cells, including breast cancer, liver cancer, and lung cancer cells. Methyl(2-methyl-3-methylenecyclopropyl) ketone has also been found to have anti-inflammatory and analgesic effects in animal models.
実験室実験の利点と制限
One of the advantages of using Methyl(2-methyl-3-methylenecyclopropyl) ketone in lab experiments is its high purity, which allows for accurate and reproducible results. However, one of the limitations of using Methyl(2-methyl-3-methylenecyclopropyl) ketone is its high cost, which may limit its use in certain experiments.
将来の方向性
There are several future directions for Methyl(2-methyl-3-methylenecyclopropyl) ketone research. One direction is to investigate the potential of Methyl(2-methyl-3-methylenecyclopropyl) ketone as a drug intermediate for the synthesis of new drugs. Another direction is to further investigate the anti-tumor activity of Methyl(2-methyl-3-methylenecyclopropyl) ketone and its mechanism of action. Additionally, the potential of Methyl(2-methyl-3-methylenecyclopropyl) ketone as an anti-inflammatory and analgesic agent could also be explored in more detail.
Conclusion
In conclusion, Methyl(2-methyl-3-methylenecyclopropyl) ketone is a cyclic ketone that has potential applications in various scientific fields. Its synthesis method has been optimized to yield high purity Methyl(2-methyl-3-methylenecyclopropyl) ketone, and it has been found to have anti-tumor activity in vitro. While the mechanism of action of Methyl(2-methyl-3-methylenecyclopropyl) ketone is not fully understood, it has been suggested that Methyl(2-methyl-3-methylenecyclopropyl) ketone may inhibit the growth of cancer cells by inducing apoptosis. Methyl(2-methyl-3-methylenecyclopropyl) ketone has also been found to have anti-inflammatory and analgesic effects in animal models. While the high cost of Methyl(2-methyl-3-methylenecyclopropyl) ketone may limit its use in certain experiments, there are several future directions for Methyl(2-methyl-3-methylenecyclopropyl) ketone research, including investigating its potential as a drug intermediate and exploring its anti-tumor and anti-inflammatory properties in more detail.
合成法
Methyl(2-methyl-3-methylenecyclopropyl) ketone can be synthesized through a multi-step process starting from the reaction of 2-bromo-1,1,2-trimethylcyclopropane with magnesium metal in the presence of anhydrous ether. The resulting Grignard reagent is then reacted with methyl vinyl ketone to produce Methyl(2-methyl-3-methylenecyclopropyl) ketone. This synthesis method has been optimized to yield high purity Methyl(2-methyl-3-methylenecyclopropyl) ketone with a yield of up to 70%.
特性
CAS番号 |
156541-80-9 |
|---|---|
製品名 |
Methyl(2-methyl-3-methylenecyclopropyl) ketone |
分子式 |
C7H10O |
分子量 |
110.15 g/mol |
IUPAC名 |
1-(2-methyl-3-methylidenecyclopropyl)ethanone |
InChI |
InChI=1S/C7H10O/c1-4-5(2)7(4)6(3)8/h5,7H,1H2,2-3H3 |
InChIキー |
RRMPJOGQLZZBFN-UHFFFAOYSA-N |
SMILES |
CC1C(C1=C)C(=O)C |
正規SMILES |
CC1C(C1=C)C(=O)C |
同義語 |
Ethanone, 1-(2-methyl-3-methylenecyclopropyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



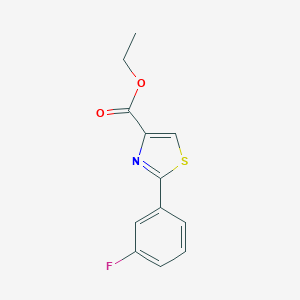
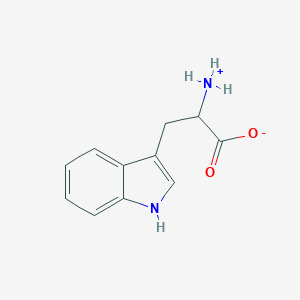
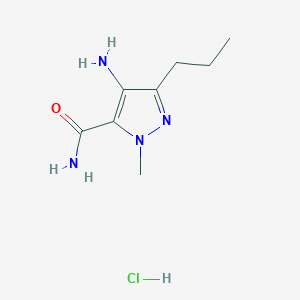
![2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B138696.png)
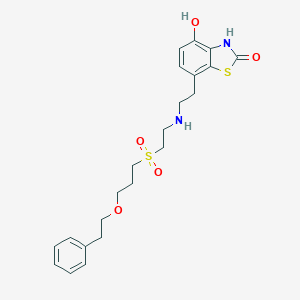
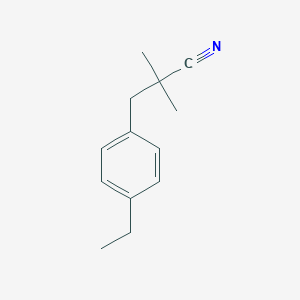
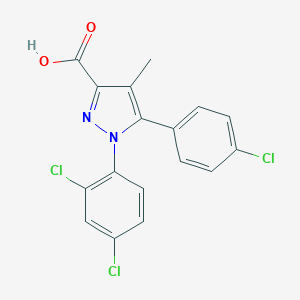
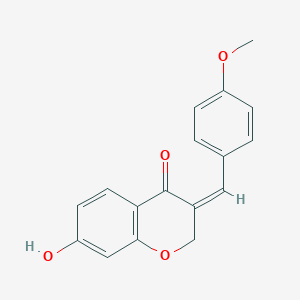
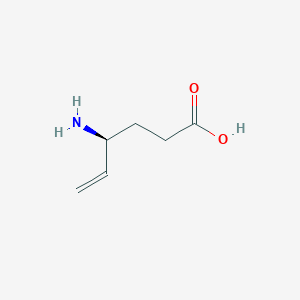
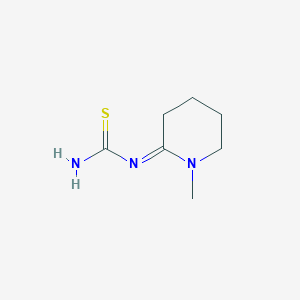
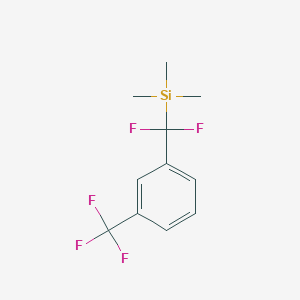
![4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid](/img/structure/B138717.png)
